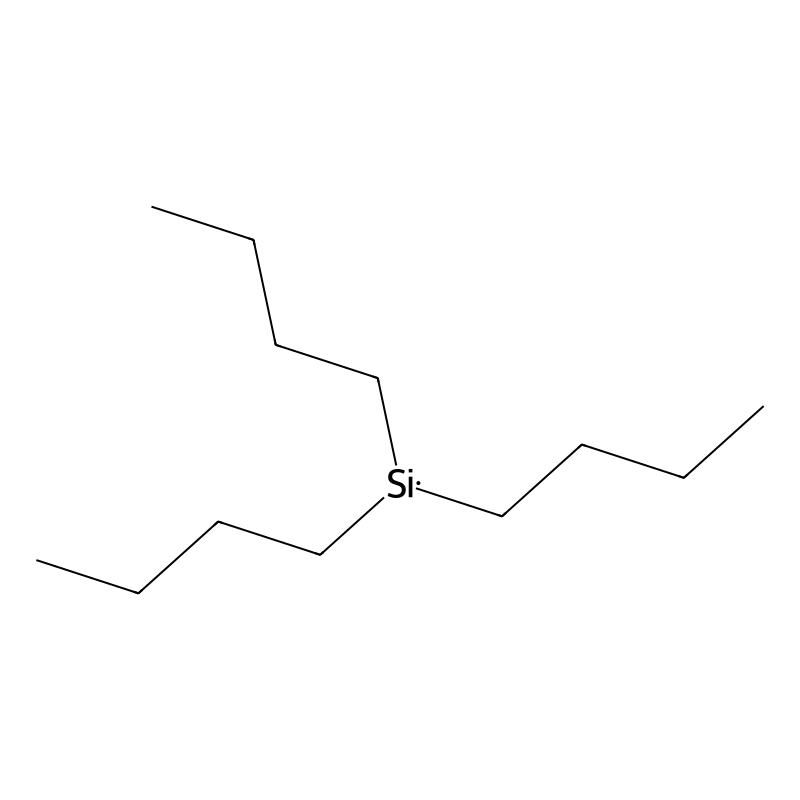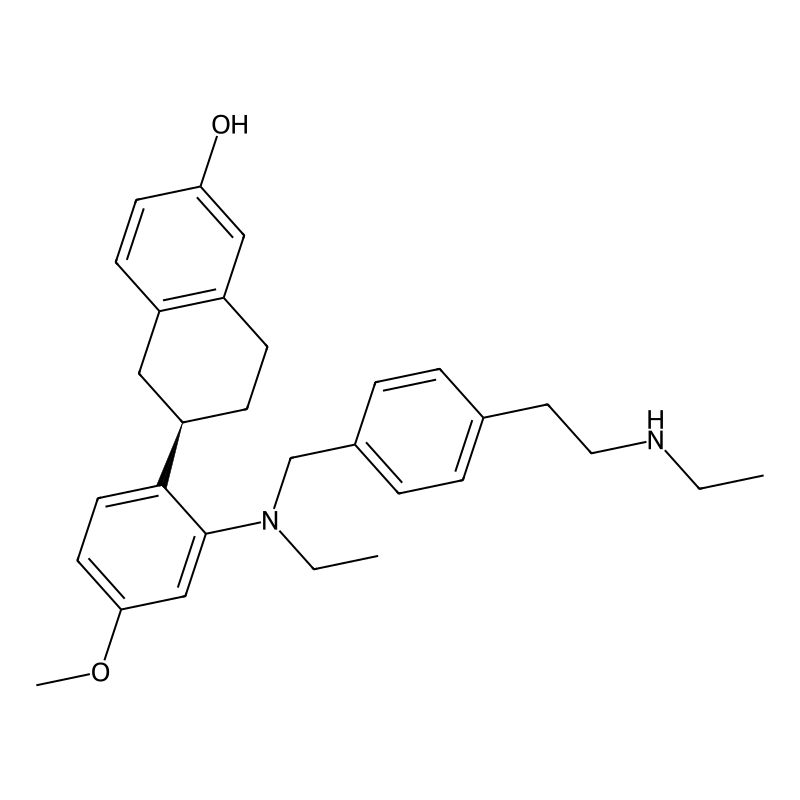Tributylsilane

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Halogen-Free Polyisobutylene
Scientific Field: Polymer Chemistry
Application Summary: Tributylsilane is used in the synthesis of halogen-free polyisobutylene (PIB).
Methods of Application: The rate of hydride transfer reaction increases with the increase of tributylsilane concentration for the reaction of both PIB+ and PIB-DTE+ with tributylsilane.
Results or Outcomes: The study resulted in the successful synthesis of halogen-free polyisobutylene (PIB).
Fabrication of Functionalized Silica Nanoparticles
Scientific Field: Nanotechnology
Application Summary: Tributylsilane is used in the fabrication of functionalized silica nanoparticles.
Results or Outcomes: The study resulted in the successful fabrication of functionalized silica nanoparticles.
Fabrication of Silica-Based Aerogels
Scientific Field: Materials Science
Application Summary: Tributylsilane is used in the fabrication of silica-based aerogels. They have been applied in many fields such as thermal insulation, wastewater treatment, acoustic insulation, and drug delivery.
Methods of Application: Aerogels are often obtained by a sol–gel process, fiber accumulation, or 3D printing.
Results or Outcomes: The study resulted in the successful fabrication of silica-based aerogels.
Synthesis of Functionalized Silica Nanoparticles
Molecular Structure Analysis
The tributylsilane molecule has a tetrahedral structure with a central silicon atom bonded to three n-butyl groups (CH3CH2CH2CH2-) and a single hydrogen atom []. The silicon-carbon bonds are strong covalent bonds, contributing to the overall stability of the molecule. The presence of the bulky butyl groups gives the molecule a hydrophobic character, meaning it repels water.
Chemical Reactions Analysis
Several chemical reactions involving tributylsilane are relevant to scientific research. Here are a few examples:
- Synthesis: Tributylsilane can be synthesized through various methods, including the hydrosilylation reaction of 1-butene with trichlorosilane. This reaction involves the addition of a silicon-hydrogen bond (Si-H) across the carbon-carbon double bond (C=C) of the alkene [].
Balanced chemical equation:
HSiCl3 + 3CH3CH2CH2CH2 → HSi(CH2CH2CH2CH3)3 + 3HCl
Hydrosilylation Reactions
Tributylsilane can act as a hydrosilane source in hydrosilylation reactions. These reactions involve the addition of a Si-H bond across unsaturated bonds (C=C or C=O) in other molecules. This property is valuable in organic synthesis for creating new carbon-silicon bonds.
Dehydrogenation
Under specific conditions, tributylsilane can undergo dehydrogenation, losing a hydrogen molecule to form a disilane (Si-Si bonded molecule) with four butyl groups.
Tributylsilane + Heat → (C4H9)2SiH2 + H2
Physical And Chemical Properties Analysis
Tributylsilane serves as a versatile reducing agent in organic chemistry. It can reduce various functional groups, including:
- Aldehydes and ketones to their corresponding alcohols.
- Alkenes through hydrosilylation reactions, where it adds across double bonds to form silanes.
- It can also participate in radical reactions where it acts as a source of hydrogen atoms, facilitating the conversion of organic halides to hydrocarbons via radical mechanisms .
The general reaction for reducing an aldehyde using tributylsilane can be represented as follows:
Tributylsilane can be synthesized through several methods:
- Hydrosilylation: This method involves the reaction of butyllithium with silicon tetrachloride or other silicon halides.
- Reduction Reactions: Tributylsilane can also be produced by reducing tributylchlorosilane using lithium aluminum hydride or other reducing agents.
- Direct Synthesis: Another approach includes reacting butanol with silicon hydride under controlled conditions to yield tributylsilane directly .
Tributylsilane finds applications in various fields:
- Organic Synthesis: It is widely used as a reducing agent for converting carbonyl compounds into alcohols.
- Hydrosilylation Reactions: The compound is crucial in synthesizing siloxanes and other organosilicon compounds through hydrosilylation.
- Material Science: It is employed in the preparation of silicone polymers and coatings due to its ability to modify surface properties .
While specific interaction studies for tributylsilane are scarce, its role as a reducing agent suggests potential interactions with various functional groups in organic molecules. Its reactivity profile indicates that it may form complexes with other reagents during chemical transformations, which could be an area for future research.
Tributylsilane has several related compounds that share structural similarities but differ in their properties and applications:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Trimethylsilane | C₃H₉Si | Smaller molecular size; commonly used in gas chromatography. |
| Triethylsilane | C₆H₁₅Si | More reactive than tributylsilane; often used in reductive coupling reactions. |
| Trimethylchlorosilane | C₃H₉ClSi | Used for silicon-based polymer synthesis; less stable than tributylsilane. |
| Triisopropylsilane | C₉H₂₁Si | Exhibits similar reactivity but with different steric effects due to bulky isopropyl groups. |
Uniqueness of Tributylsilane
Tributylsilane's uniqueness lies in its combination of three butyl groups, which provide significant steric hindrance compared to smaller silanes. This characteristic allows it to selectively reduce larger substrates without overreacting, making it particularly useful in complex organic syntheses .
Molecular and Electronic Structure
Tributylsilane is an organosilicon compound with the molecular formula C₁₂H₂₈Si and a molecular weight of 200.44 g/mol [1] [2] [3]. The compound is registered under CAS number 998-41-4 and carries the IUPAC name tributylsilane [1] [2] [3]. The molecular structure consists of a central silicon atom bonded to three n-butyl groups and one hydrogen atom, represented by the canonical SMILES notation CCCCSiHCCCC [2].
The molecular geometry of tributylsilane exhibits tetrahedral coordination around the silicon center, with the three butyl substituents and one hydrogen atom occupying the four coordination sites [2]. This arrangement results in significant steric bulk around the silicon atom, influencing both the physical properties and reactivity patterns of the compound. The InChI representation (InChI=1S/C12H28Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3) provides a standardized description of the molecular connectivity [2].
The electronic structure is characterized by the presence of a highly polarized silicon-hydrogen bond, which serves as the primary reactive site in most chemical transformations [4]. The silicon atom exhibits sp³ hybridization, and the compound possesses no formal charge, with a molecular complexity index of 72.1 [2]. The absence of hydrogen bond donors and acceptors (both counts equal to zero) reflects the hydrophobic nature of the molecule [2].
Thermodynamic Parameters
The thermodynamic properties of tributylsilane have not been extensively characterized in the literature, representing a significant gap in the available data for this compound. Critical thermodynamic parameters such as enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity require experimental determination to provide accurate values for theoretical calculations and industrial applications.
The thermal stability of tributylsilane extends up to approximately 200°C, beyond which thermal decomposition begins to occur [4]. This temperature range makes the compound suitable for various synthetic applications that require moderate heating conditions. The compound exhibits low vapor pressure at room temperature, consistent with its molecular weight and intermolecular interactions [4].
The absence of comprehensive thermodynamic data represents a limitation in fully understanding the energetic aspects of tributylsilane chemistry. Future research efforts should focus on experimental determination of these fundamental thermodynamic properties to support both theoretical modeling and practical applications.
Spectroscopic Profiles (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides detailed structural information for tributylsilane. In ¹H NMR spectroscopy using CDCl₃ as solvent, the characteristic silicon-hydrogen bond appears as a signal at δ 4.4 ppm, while the alkyl protons of the butyl chains appear in the region δ 1.3-0.6 ppm [5]. The ¹³C NMR spectrum reveals distinct carbon environments within the butyl chains, with signals at δ 26.2 (C-1), δ 27.4 (C-2), δ 25.0 (C-3), and δ 13.8 (C-4) ppm [1].
The ²⁹Si NMR spectrum shows a characteristic signal in the range δ -10 to -15 ppm, which is typical for trialkylsilanes with hydrogen substitution [1]. This chemical shift region is diagnostic for silicon environments in organosilicon hydrides and provides confirmation of the molecular structure.
Infrared spectroscopy reveals several characteristic absorption bands that are diagnostic for tributylsilane. The silicon-hydrogen stretching vibration appears in the range 2100-2200 cm⁻¹, which is characteristic of Si-H bonds in organosilanes [6]. The aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region, while the Si-C stretching modes appear at 1200-1300 cm⁻¹ [6].
Mass spectrometry analysis shows the molecular ion peak at m/z 200, corresponding to the molecular weight of tributylsilane [5]. The base peak appears at m/z 143 (100% relative intensity), resulting from the loss of a butyl group (C₄H₉) from the molecular ion [5]. Major fragmentation patterns include peaks at m/z 59, 87, 101, 143, and 171, representing sequential loss of butyl groups and rearrangement processes typical of organosilicon compounds [5].
Reactivity and Stability Under Varied Conditions
Tributylsilane exhibits moderate hydrolytic sensitivity, classified as level 3, indicating that it reacts with aqueous base solutions [4]. This reactivity profile is characteristic of organosilicon hydrides, where the silicon-hydrogen bond undergoes nucleophilic attack by hydroxide ions, leading to silanol formation and hydrogen gas evolution [7]. The hydrolysis reaction proceeds according to the general mechanism:
R₃Si-H + OH⁻ → R₃Si-OH + H₂
The compound demonstrates significant utility as a reducing agent in organic synthesis, with the silicon-hydrogen bond serving as the hydride source [8]. This reducing capability is particularly valuable in hydrosilylation reactions, where tributylsilane adds across unsaturated bonds in the presence of appropriate catalysts [9] [10] [11]. The reaction typically follows the Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to a metal center, followed by alkene insertion and reductive elimination [11].
Tributylsilane participates in various catalytic transformations, including platinum-catalyzed hydrosilylation of alkenes and alkynes [10]. The anti-Markovnikov addition pattern is commonly observed, with silicon preferentially bonding to the terminal carbon of unsaturated substrates [10]. The compound also exhibits reactivity in photocatalytic systems, where chromium carbonyl complexes facilitate hydrosilylation of conjugated dienes [9].
Under thermal conditions, tributylsilane maintains stability up to approximately 200°C, beyond which decomposition pathways become significant [4]. The thermal decomposition involves silicon-carbon bond cleavage and β-hydride elimination processes, similar to those observed in related organosilicon compounds [12]. The compound should be stored under inert atmosphere conditions to prevent oxidation and hydrolysis reactions [4].
The reactivity of tributylsilane is influenced by electronic and steric factors associated with the three butyl substituents. These bulky alkyl groups provide steric protection to the silicon center while maintaining sufficient reactivity for synthetic applications. The compound exhibits excellent solubility in organic solvents but is immiscible with water, reflecting its hydrophobic character [4].
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








